molecular formula C13H18O4 B8622585 Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoate CAS No. 27961-57-5

Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoate

Cat. No.: B8622585
CAS No.: 27961-57-5
M. Wt: 238.28 g/mol
InChI Key: OSVOHKIUFXQNNP-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

27961-57-5

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C13H18O4/c1-4-17-13(15)9(2)12(14)10-5-7-11(16-3)8-6-10/h5-9,12,14H,4H2,1-3H3

InChI Key

OSVOHKIUFXQNNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C1=CC=C(C=C1)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 36.2 g (0.55 mole) of purified zinc dust is added portionwise a solution of 80 g p-anisaldehyde (0.58 mole) in 80 ml of anhydrous benzene, 20 ml anhydrous ether and 98 g (0.54 mole) of ethyl 2-bromopropionate from a separatory funnel. About 15 ml of this solution is added to the zinc and the flask is warmed until the reaction starts and then heating is removed and allowed to continue exothermally. The addition takes about an hour. The reaction mixture is refluxed for 40 minutes and then cooled in an ice bath and hydrolyzed by the addition of 250 ml of cold 10% sulfuric acid with vigorous stirring. The acid layer is drawn off and the benzene solution is extracted twice with 63 ml of 5% sulfuric acid followed by 30 ml of 10% sodium carbonate solution, then with 3 × 30 ml of 5% sulfuric acid, and finally with 2 × 30 ml of water. The combined acid solution is extracted with 2 × 100 ml of ether and the combined ether and benzene solution is washed with 2 × 50 ml of saturated sodium chloride, then it is dried over sodium sulfate for 11/2 hours and filtered. Most of the solvent is removed on an evaporator. The rest is distilled under vacuum to obtain ethyl β-(p-methoxyphenyl)-β-hydroxy-α-methylpropionate.
[Compound]
Name
solution
Quantity
15 mL
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reactant
Reaction Step One
Name
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0 (± 1) mol
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catalyst
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80 g
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98 g
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reactant
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80 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
36.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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